Azide-PEG8-Alcohol

Overview

Description

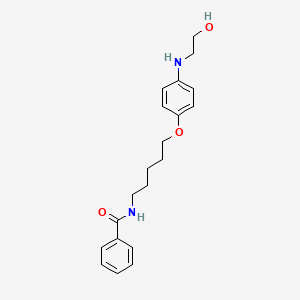

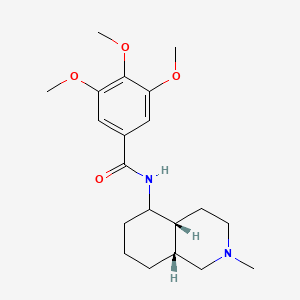

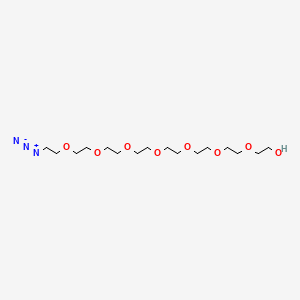

Azide-PEG8-Alcohol is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group and a terminal hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

Alkyl/benzyl azides can be synthesized in excellent yields from their corresponding alcohols by stirring a solution of sodium azide in DMSO with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole .Molecular Structure Analysis

This compound has a molecular weight of 395.5 g/mol and a molecular formula of C16H33N3O8 . It contains an Azide group and a terminal hydroxyl group .Chemical Reactions Analysis

The azide group in this compound can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Physical And Chemical Properties Analysis

This compound is a liquid . It has a molecular weight of 395.5 g/mol and a molecular formula of C16H33N3O8 .Scientific Research Applications

1. Synthesis and Bioconjugation

Azide-PEG8-Alcohol is prominently used in the synthesis of heterobifunctional polyethylene glycols (PEGs) for bioconjugation. It allows for the conjugation of various ligands through 'click chemistry,' providing versatility in biomedical applications (Hiki & Kataoka, 2007).

2. Development of Water and Alcohol Processable Nanowires

This compound has been used in the development of water and alcohol processable nanowires with well-defined crystalline nanostructures. These are suitable for organic electronics, including organic field effect transistors (OFETs) (Kim et al., 2015).

3. Quantification in Conjugation Chemistry

It plays a role in the quantification of azide incorporation in PEG polymers, which is crucial for effective use in nanoparticle-forming polymeric systems and targeted drug delivery (Semple et al., 2016).

4. Biomedical Applications

This compound is integral in the synthesis of biodegradable PEG-peptide hydrogels using Click chemistry. These hydrogels have potential applications in cell delivery for tissue repair (Liu et al., 2009).

5. Environmental Impact Studies

Research has also been conducted on the anaerobic degradation of polyethylene glycols (PEGs), which includes compounds like this compound, in marine sediments. This provides valuable data for environmental risk assessments of such chemicals (Traverso-Soto et al., 2016).

6. Injectable Hydrogel Development

This compound has been used in the development of injectable, bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry-based hydrogels. These have potential biomedical applications due to their minimally invasive administration (Jiang et al., 2015).

7. Antifouling Coatings

It's also used in the construction of antifouling coatings for biomedical applications, such as reducing protein adsorption and improving biocompatibility of medical devices (Flavel et al., 2013).

8. Targeted Drug Delivery

In the field of drug delivery, this compound has been used in the synthesis of clickable block copolymers for targeted nanoparticle drug delivery. This enhances the delivery efficiency and specificity of drugs (Zhang et al., 2012).

Mechanism of Action

Target of Action

Azide-PEG8-Alcohol is a PEG derivative containing an azide group and a terminal hydroxyl group . The primary targets of this compound are molecules containing Alkyne, BCN, or DBCO groups . The azide group in the compound can react with these targets via Click Chemistry .

Mode of Action

The azide group in this compound reacts with Alkyne, BCN, or DBCO groups in target molecules to yield a stable triazole linkage . This reaction is facilitated by Click Chemistry, a type of chemical reaction known for its reliability, specificity, and biocompatibility . The hydroxyl group at the terminal end of the compound enables further derivatization or replacement with other reactive functional groups .

Biochemical Pathways

This compound is used in the synthesis of PROTACs . PROTACs are bifunctional molecules designed to degrade specific proteins within cells . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which can enhance its bioavailability.

Result of Action

The result of this compound’s action is the formation of a stable triazole linkage with target molecules . This can lead to the degradation of specific proteins when the compound is used in the synthesis of PROTACs .

Action Environment

The action of this compound is influenced by the presence of target molecules with Alkyne, BCN, or DBCO groups . The reaction conditions, such as pH, can also affect the yield of the reaction .

Future Directions

Biochemical Analysis

Biochemical Properties

Azide-PEG8-Alcohol plays a significant role in biochemical reactions due to its azide group. The azide group is reactive with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is highly selective and stable under most conditions , making this compound a valuable tool in biochemical research.

Cellular Effects

The hydrophilic PEG spacer in this compound increases its solubility in aqueous media This property allows it to interact with various types of cells and cellular processes

Molecular Mechanism

The azide group in this compound can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is a key part of its molecular mechanism of action. The hydroxyl group enables further derivatization or replacement with other functional groups .

properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33N3O8/c17-19-18-1-3-21-5-7-23-9-11-25-13-15-27-16-14-26-12-10-24-8-6-22-4-2-20/h20H,1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMODEBRFGPXRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449877 | |

| Record name | O-(2-Azidoethyl)heptaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

352439-36-2 | |

| Record name | O-(2-Azidoethyl)heptaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(2-Azidoethyl)hepaethylene gycol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.